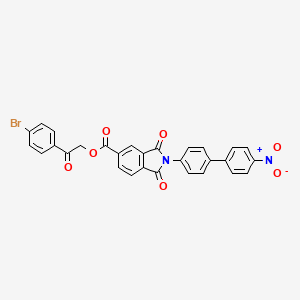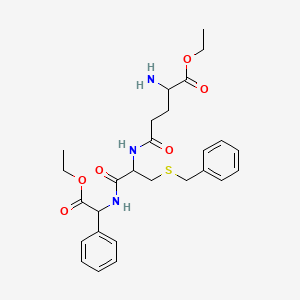![molecular formula C26H21BrFN3O B12462857 [2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12462857.png)
[2-(3-Bromophenyl)quinolin-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE is a complex organic compound that features a quinoline core substituted with bromophenyl and fluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE typically involves multi-step organic reactions. One common route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the bromophenyl group: This step might involve a Suzuki coupling reaction between a bromophenyl boronic acid and a quinoline derivative.
Attachment of the fluorophenyl piperazine group: This could be done through a nucleophilic substitution reaction where a piperazine derivative reacts with a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Phenyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, especially in the synthesis of heterocyclic compounds.
Biology
In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industry, it might be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
- 2-(3-BROMOPHENYL)-4-[4-(4-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE
- 2-(3-BROMOPHENYL)-4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE
Uniqueness
The uniqueness of 2-(3-BROMOPHENYL)-4-[4-(4-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]QUINOLINE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can significantly affect its electronic properties and interactions with biological targets.
特性
分子式 |
C26H21BrFN3O |
|---|---|
分子量 |
490.4 g/mol |
IUPAC名 |
[2-(3-bromophenyl)quinolin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H21BrFN3O/c27-19-5-3-4-18(16-19)25-17-23(22-6-1-2-7-24(22)29-25)26(32)31-14-12-30(13-15-31)21-10-8-20(28)9-11-21/h1-11,16-17H,12-15H2 |
InChIキー |
JZMDMXAFWXMQCW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)

![3-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}benzonitrile](/img/structure/B12462801.png)
![ethyl 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12462805.png)
![1-(4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-3-methoxyphenyl)ethanone](/img/structure/B12462809.png)
![2-[N-(4-Ethoxyphenyl)methanesulfonamido]-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B12462825.png)
![N-[(E)-1H-indol-3-ylmethylidene]-1,3-benzodioxol-5-amine](/img/structure/B12462827.png)

![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12462837.png)

![5-Fluoro-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462845.png)

![1-[5-(Bromomethyl)-4,5-dihydro-1,3-thiazol-2-yl]piperidine](/img/structure/B12462858.png)
![5-Fluoro-2-[(3,4,5-trimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B12462862.png)
